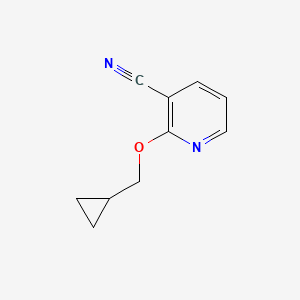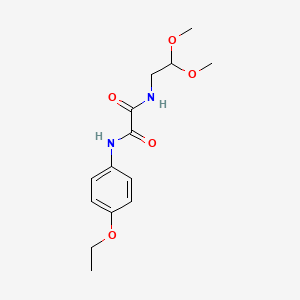
2-(cyclopropylmethoxy)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethoxy)pyridine-3-carbonitrile (CPMPC) is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in the scientific research field. CPMPC has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. CPMPC has also been reported to possess anti-tumor, anti-diabetic, and anti-viral activities. Due to its wide range of biological activities, CPMPC has been studied in various laboratory experiments and scientific research. In
作用机制
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance . This suggests that 2-(Cyclopropylmethoxy)nicotinonitrile may interact with its targets in a way that enhances its binding affinity, leading to changes in the function of the target.
Biochemical Pathways
For instance, nicotine, a nitrile-containing compound, is metabolized via three main pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways could potentially be affected by 2-(Cyclopropylmethoxy)nicotinonitrile.
Pharmacokinetics
It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs . This suggests that 2-(Cyclopropylmethoxy)nicotinonitrile may have favorable ADME properties that enhance its bioavailability.
Result of Action
It is known that nitrile-containing compounds can exhibit various therapeutic effects, such as antimicrobial, anticancer, antihypertensive, anti-inflammatory, analgesic, and antipyretic properties . This suggests that 2-(Cyclopropylmethoxy)nicotinonitrile may have similar effects at the molecular and cellular level.
实验室实验的优点和局限性
2-(cyclopropylmethoxy)pyridine-3-carbonitrile has several advantages for laboratory experiments. This compound is relatively stable and has a low melting point, making it easy to handle and store. In addition, this compound is water soluble, making it easy to dissolve in aqueous solutions. This compound is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, this compound is also susceptible to oxidation, making it necessary to store this compound in a dark, cool, and dry place.
未来方向
The potential of 2-(cyclopropylmethoxy)pyridine-3-carbonitrile for scientific research is still being explored. Future research should focus on developing methods for synthesizing this compound in a more efficient and cost-effective manner. In addition, further research should be conducted to explore the potential applications of this compound in the medical field. Furthermore, research should be conducted to investigate the potential interactions of this compound with other drugs and compounds. Finally, research should be conducted to explore the potential long-term effects of this compound on the human body.
合成方法
2-(cyclopropylmethoxy)pyridine-3-carbonitrile can be synthesized via a one-step reaction between 2-chloro-3-methyl-1-cyclopropyl-pyridine and 3-chloro-2-methoxy-pyridine. This reaction is conducted in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction is typically carried out at room temperature and the product is isolated by filtration or column chromatography.
科学研究应用
2-(cyclopropylmethoxy)pyridine-3-carbonitrile has been studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. This compound has also been reported to possess anti-tumor, anti-diabetic, and anti-viral activities. This compound has been used in various laboratory experiments and scientific research to study the effects of this compound on various biological systems.
属性
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-2-1-5-12-10(9)13-7-8-3-4-8/h1-2,5,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSZEQWPVRJXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420015.png)
![N-(3-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420019.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420039.png)
![3,5-dimethyl-1-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-1H-pyrazole](/img/structure/B6420044.png)
![7-bromo-4-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420053.png)
![9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420055.png)

![9-methoxy-2-methyl-4-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420071.png)
![1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6420081.png)
![2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6420091.png)

![2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol](/img/structure/B6420115.png)
![5-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6420121.png)
![1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420127.png)